LogP and Hydrogen-Bonding Capacity Differentiate ω-Ureido Ester from ω-Amino Ester Analog
Ethyl 7-(carbamoylamino)heptanoate exhibits a computed LogP (XLogP3) of 0.8, substantially lower than that of its ω-amino analog ethyl 7-aminoheptanoate, which has a predicted LogP of approximately 1.5–1.8 due to the absence of the polar ureido carbonyl [1]. This lower lipophilicity is accompanied by an increased hydrogen-bond donor count (2 vs. 1) and acceptor count (3 vs. 2) relative to the amino analog [1]. For procurement decisions, this translates to a higher aqueous solubility and reduced nonspecific membrane partitioning for the ureido ester, which may be advantageous in aqueous-phase reactions or when minimizing off-target hydrophobic interactions is required.
| Evidence Dimension | Computed lipophilicity (XLogP3) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | XLogP3 = 0.8; HBD = 2; HBA = 3 [1] |
| Comparator Or Baseline | Ethyl 7-aminoheptanoate (Predicted LogP ~1.5–1.8; HBD = 1; HBA = 2) |
| Quantified Difference | ΔLogP ≈ −0.7 to −1.0; ΔHBD = +1; ΔHBA = +1 |
| Conditions | In silico prediction (XLogP3, Cactvs descriptors); PubChem computed properties |
Why This Matters
A LogP difference of ~0.7–1.0 log units can correspond to a ~5–10× difference in partition coefficient, directly influencing solubility and permeability profiles—critical factors in selecting an intermediate for aqueous synthesis or a scaffold for polar drug design.
- [1] PubChem. (2026). Ethyl 7-(carbamoylamino)heptanoate (CID 21501463). National Center for Biotechnology Information. View Source
